molecular formula C8H4F6O B3136959 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 42908-82-7

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B3136959
CAS No.: 42908-82-7
M. Wt: 230.11 g/mol
InChI Key: ACUIYXQIANMNHW-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide in the presence of radical initiators . Another approach involves the palladium-catalyzed decarboxylative allylic alkylation of trifluoromethoxy allyl enol carbonates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and trifluoromethoxy groups influence the reactivity and regioselectivity of the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of electron-withdrawing trifluoromethyl groups may affect the reaction conditions and outcomes.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism by which 1-(trifluoromethoxy)-3-(trifluoromethyl)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl and trifluoromethoxy groups. These groups can influence the compound’s reactivity, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in pharmaceuticals or interacting with other components in materials science .

Comparison with Similar Compounds

    1-(Trifluoromethyl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(Trifluoromethoxy)benzene: Lacks the trifluoromethyl group, leading to variations in its applications and behavior.

    3-(Trifluoromethyl)anisole: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical and physical properties.

Uniqueness: 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various applications where specific reactivity and stability are required .

Properties

IUPAC Name

1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)5-2-1-3-6(4-5)15-8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIYXQIANMNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242430
Record name 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42908-82-7
Record name 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42908-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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